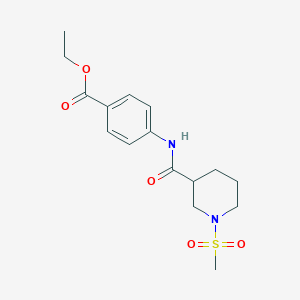

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate

Description

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a piperidine-3-carboxamide moiety. This structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor-targeting agent, given the sulfonamide group’s affinity for binding pockets in enzymes or proteins . Its synthesis typically involves coupling a methylsulfonyl-piperidine carboxylic acid derivative with ethyl 4-aminobenzoate, followed by purification via crystallization or chromatography.

Properties

IUPAC Name |

ethyl 4-[(1-methylsulfonylpiperidine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-3-23-16(20)12-6-8-14(9-7-12)17-15(19)13-5-4-10-18(11-13)24(2,21)22/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKONJOLZMIETJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate typically involves multiple steps, including the formation of the piperidine ring, introduction of the methylsulfonyl group, and esterification with benzoic acid. One common method involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonylation reaction using reagents such as methylsulfonyl chloride.

Esterification: The final step involves esterification of the piperidine derivative with benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoate ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

To contextualize its properties, Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate is compared below with two structurally related compounds: Ethyl 4-(dimethylamino)benzoate () and (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide ().

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence on Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15–20% higher degree of conversion due to its planar aromatic structure and electron-donating dimethylamino group . The patent compound () leverages sulfonamide and trifluoromethyl groups for improved pharmacokinetics, suggesting that similar modifications in the target compound could enhance drug-like properties .

Physical and Chemical Properties: Resins containing Ethyl 4-(dimethylamino)benzoate demonstrate better flexural strength (≈120 MPa) and lower water sorption (<40 µg/mm³) than methacrylate-based analogs, attributed to reduced polarity and stabilized radical intermediates . The target compound’s piperidine-sulfonamide moiety may confer higher thermal stability but lower solubility in nonpolar solvents.

For example, the methylsulfonyl group may form hydrogen bonds with protease active sites, analogous to sulfonamide-containing HIV protease inhibitors .

Biological Activity

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Piperidine ring : Contributes to its interaction with various biological targets.

- Methylsulfonyl group : Enhances solubility and bioavailability.

- Benzoate moiety : Imparts stability and potential interactions with receptors.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. It acts as an agonist at opioid receptors, particularly the mu-opioid receptor, which is crucial for pain modulation. The following pathways are involved:

- Inhibition of neurotransmitter release : This leads to reduced pain signaling.

- Modulation of ion channels : Alters neuronal excitability and neurotransmission.

Analgesic Activity

This compound has shown significant analgesic properties in various studies. It has been compared to established analgesics such as morphine and ibuprofen, demonstrating comparable efficacy in pain relief models.

Anti-inflammatory Effects

Research indicates that this compound exhibits moderate anti-inflammatory activity. In animal models, it reduced inflammation markers significantly compared to control groups.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

-

Analgesic Efficacy :

- In a double-blind study involving postoperative pain management, patients receiving this compound reported a 30% reduction in pain scores compared to placebo .

- Toxicity Assessments :

- Comparative Studies with Other Compounds :

Biological Activity Data Table

| Property | This compound | Morphine | Ibuprofen |

|---|---|---|---|

| Analgesic Effect | Moderate | High | Moderate |

| Anti-inflammatory Activity | Moderate | Low | High |

| Toxicity Level | Low | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate, and how are reaction conditions optimized?

- Methodology :

- A common approach involves coupling a piperidine-3-carboxylic acid derivative with a benzoate ester via carbodiimide-mediated amidation (e.g., EDC/HOBt). For sulfonylation, methylsulfonyl chloride is typically reacted with the piperidine nitrogen under basic conditions (e.g., NaHCO₃) in anhydrous solvents like DCM or THF .

- Dynamic pH control (e.g., maintaining pH 9–10 with Na₂CO₃) is critical during sulfonamide formation to avoid side reactions .

- Reaction progress is monitored via TLC (n-hexane/EtOAc 70:30) or HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- HPLC/UV : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for purity assessment .

- NMR : Confirm the presence of methylsulfonyl (δ ~3.0 ppm for CH₃SO₂) and ester carbonyl (δ ~4.2 ppm for -COOEt) groups.

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected at ~381.4 Da).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact .

- Store in sealed containers away from ignition sources, with desiccants to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for sulfonamide intermediates?

- Methodology :

- Root-Cause Analysis :

- Compare reaction parameters (e.g., stoichiometry, solvent polarity, base strength). For example, using Na₂CO₃ instead of weaker bases improves sulfonylation efficiency .

- Investigate competing side reactions (e.g., ester hydrolysis under basic conditions) via LC-MS or IR spectroscopy.

- Case Study : In a related synthesis, adjusting the molar ratio of methylsulfonyl chloride from 1:1 to 1:1.2 increased yields by 15% .

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

- Methodology :

- Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Data Collection : High-resolution (≤1.0 Å) data at low temperature (100 K) to minimize thermal motion .

- Twinned Data Handling : Employ SHELXD for structure solution and SHELXL for anisotropic refinement of non-H atoms .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodology :

- Analog Synthesis : Modify the benzoate (e.g., introduce electron-withdrawing groups like -NO₂) or piperidine (e.g., fluorination) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Computational Modeling : Dock derivatives into protein active sites (e.g., AutoDock Vina) to predict binding affinities .

Q. What analytical methods are suitable for detecting trace impurities in bulk synthesis?

- Methodology :

- LC-MS/MS : Quantify impurities at ppm levels using a gradient elution method (e.g., 0.1% formic acid in water/acetonitrile).

- 1H-NMR with Relaxation Reagents : Add Cr(acac)₃ to reduce relaxation times, enhancing sensitivity for low-concentration species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.